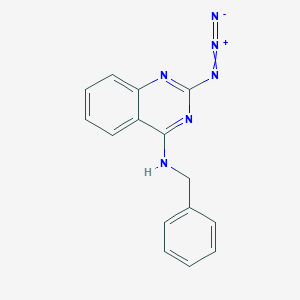

2-azido-N-benzylquinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-azido-N-benzylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXTGMVBWKYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Azido N Benzylquinazolin 4 Amine

Azide-Tetrazole Tautomeric Equilibrium in Quinazoline (B50416) Systems

Heterocyclic compounds bearing an azido (B1232118) group adjacent to a ring nitrogen atom, such as 2-azidoquinazolines, can exist in a dynamic equilibrium with a fused tetrazole ring structure. This phenomenon, known as azide-tetrazole tautomerism, is a critical aspect of the chemistry of 2-azido-N-benzylquinazolin-4-amine, influencing its stability, reactivity, and spectroscopic properties. The equilibrium involves the reversible intramolecular cyclization of the azido group onto the N1 atom of the quinazoline ring to form the tetracyclic tetrazolo[1,5-a]quinazoline system.

Mechanistic Investigations of Tautomerism in 2-Azidoquinazolines

The tautomerism between 2-azidoquinazolines and their tetrazolo[1,5-a]quinazoline isomers is a well-documented process. mdpi.com In solution, the two forms coexist in a dynamic equilibrium. The position of this equilibrium is sensitive to several factors, including the solvent, temperature, and the electronic nature of substituents on the quinazoline ring. mdpi.comnih.gov

The equilibrium is also significantly affected by the polarity of the solvent. mdpi.com Polar solvents tend to favor the more polar tetrazole tautomer, while nonpolar solvents often shift the equilibrium toward the azido form. mdpi.com Temperature also plays a crucial role; increasing the temperature typically favors the azido tautomer, as the ring-opening process is often entropically favored. mdpi.com

Influence of Substituents on Tautomeric Preferences

Substituents on the quinazoline ring exert a profound electronic influence on the position of the azide-tetrazole equilibrium. The nature of the substituent can either stabilize or destabilize the positive charge that develops on the ring nitrogen during the cyclization to the tetrazole form.

A general trend observed in related heterocyclic systems is that electron-withdrawing groups (EWGs) tend to favor the open-chain azide (B81097) isomer. nih.gov EWGs decrease the electron density on the quinazoline ring, making the ring nitrogen less nucleophilic and thus disfavoring the cyclization required to form the tetrazole. Conversely, electron-donating groups (EDGs) increase the electron density of the heterocyclic system, which stabilizes the fused tetrazole ring. nih.gov For example, in studies on pyridopyrimidines, the introduction of an electron-withdrawing tetrazole moiety was found to make the pyrimidine (B1678525) system more reactive towards nucleophilic addition. mdpi.com In the case of this compound, the N-benzylamino group at the C4 position acts as an electron-donating group, which would be expected to favor the tetrazolo[1,5-a]quinazoline tautomer.

| Reactivity Summary | |

| Reaction Type | Description |

| Azide-Tetrazole Tautomerism | A reversible equilibrium between the 2-azidoquinazoline form and the fused tetrazolo[1,5-a]quinazoline form. The position of the equilibrium is influenced by substituents, solvent, and temperature. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The 2-azido tautomer reacts with terminal alkynes in the presence of a Cu(I) catalyst to yield 1,4-disubstituted 1,2,3-triazole adducts. This is a highly efficient and regioselective click reaction. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free click reaction where the azide group reacts with a strained alkyne (e.g., cyclooctyne) to form a triazole product. This reaction is bioorthogonal and proceeds under physiological conditions. |

Click Chemistry Applications of the Azido Group

The azido group of this compound is a versatile chemical handle for "click chemistry," a class of reactions known for their high yields, reliability, and tolerance of a wide range of functional groups. organic-chemistry.org The ability of the 2-azido tautomer to participate in these reactions allows for the straightforward covalent linkage of the quinazoline scaffold to other molecules. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The 2-azido tautomer of this compound can readily participate in CuAAC reactions.

In a typical procedure, this compound is treated with a terminal alkyne in the presence of a copper(I) source. The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), activates the alkyne for cycloaddition. mdpi.com This reaction is highly efficient and has been used to synthesize a variety of quinazoline-triazole hybrids. urfu.rusci-hub.se The resulting triazole ring serves as a stable, inert linker, connecting the quinazoline core to another molecular fragment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a potentially toxic metal catalyst. nih.gov This reaction relies on the high reactivity of a strained alkyne, such as a cyclooctyne (B158145) derivative, which possesses significant ring strain that drives the cycloaddition with an azide. magtech.com.cn

While specific literature examples for the SPAAC reaction with this compound are not prevalent, the general applicability of SPAAC to a wide range of azides suggests its feasibility. nih.gov This bioorthogonal reaction would allow for the conjugation of the quinazoline scaffold to biomolecules in living systems under physiological conditions. nih.gov The reaction is anticipated to proceed rapidly at room temperature to yield a stable triazole adduct. rsc.orgchemrxiv.org

Formation of Triazole Adducts and Their Characterization

The successful formation of triazole adducts from this compound via either CuAAC or SPAAC can be unequivocally confirmed through standard spectroscopic techniques. The synthesis of new hybrids of 1,2,3-triazole integrated quinazolinone derivatives has been confirmed by MS- and NMR spectral studies. urfu.rusci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring results in a characteristic new singlet in the ¹H NMR spectrum, corresponding to the triazole proton (C5-H). Changes in the chemical shifts of the protons on the quinazoline and benzyl (B1604629) moieties adjacent to the new triazole ring are also observed. In ¹³C NMR spectra, new signals corresponding to the two carbon atoms of the triazole ring will appear.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the triazole product. The observed mass-to-charge ratio (m/z) for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) will correspond to the calculated mass of the expected adduct. sci-hub.se

These characterization methods are essential for verifying the structure of the newly synthesized quinazoline-triazole hybrids. nih.govresearchgate.net

Reactions Involving the Amino Functionality at N-4

The N-benzylamino group at the C4 position of the quinazoline core plays a pivotal role in the molecule's reactivity profile. Its presence is a result of the high susceptibility of the C4 position to nucleophilic attack, a cornerstone of quinazoline chemistry.

Nucleophilic Aromatic Substitution Reactions at the C4 Position

The synthesis of 4-aminoquinazolines, including the parent structure of the title compound, typically proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. researchgate.netresearchgate.net In this process, a precursor such as a 2,4-dichloroquinazoline (B46505) is treated with an amine. acs.org Theoretical and experimental studies confirm that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.comnih.govresearchgate.net This regioselectivity is consistently observed with a variety of nucleophiles, including benzylamine (B48309). mdpi.comresearchgate.net

Once the N-benzylamino group is installed at the C4 position, it is generally stable and not easily displaced by other nucleophiles under standard SNAr conditions. The carbon-nitrogen bond is significantly stronger than the carbon-halogen bond of its precursor. For a substitution to occur at this position, the N-benzylamino group would need to be converted into a better leaving group, a process that would require harsh conditions and is not a common synthetic strategy. The reactivity of the C4 position is thus primarily exploited in the synthesis of the 4-aminoquinazoline scaffold rather than in its subsequent modification via substitution.

Table 1: Comparison of Leaving Groups at the C4-Position of the Quinazoline Ring

| Leaving Group | Relative Reactivity in SNAr | Typical Nucleophile | Product | Reference |

| -Cl (Chloro) | High | Primary/Secondary Amines (e.g., Benzylamine) | 4-Aminoquinazoline | mdpi.com, nih.gov, acs.org |

| -NHCH₂Ph (Benzylamino) | Low | Not readily displaced | No Reaction | Inferred |

Acylation and Alkylation Reactions of the N-Benzylamino Group

The N-benzylamino group is a secondary amine, possessing a lone pair of electrons on the nitrogen atom that makes it nucleophilic. This allows it to undergo reactions such as acylation and alkylation. While specific literature on the N-acylation or N-alkylation of this compound is scarce, the reactions can be inferred from the general principles of amine chemistry. byjus.com

Acylation: This reaction involves treating the compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. The reaction would result in the formation of an N-acyl-N-benzylaminoquinazoline, effectively converting the secondary amine into a tertiary amide. This modification can influence the compound's steric and electronic properties.

Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved using an alkyl halide. This reaction would yield a tertiary amine. However, care must be taken as over-alkylation could lead to the formation of a quaternary ammonium (B1175870) salt. The synthesis of related N²,N⁴-disubstituted quinazoline-2,4-diamines often involves stepwise substitution at the C4 and C2 positions rather than direct alkylation of an existing amino group. acs.org

Table 2: Potential Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Structure |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-2-azido-N-benzylquinazolin-4-amine |

| Alkylation | Methyl Iodide (CH₃I) | 2-azido-N-benzyl-N-methylquinazolin-4-amine |

Reductive Transformations of the Azido Group to an Amine

The 2-azido group is a key functional handle that can be readily and selectively transformed into a primary amino group. This reduction is a crucial step in the synthesis of 2,4-diaminoquinazoline derivatives, which are a well-known class of biologically active compounds. acs.org The transformation of an azide to an amine is a high-yielding and clean reaction. researchgate.net

Several standard chemical methods can be employed for this reduction, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting phosphazene intermediate.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or lithium aluminium hydride (LiAlH₄) can also effect this transformation.

The reduction of the 2-azido group in this compound would yield N⁴-benzylquinazoline-2,4-diamine. This resulting 2-amino group provides a new site for further derivatization. chim.it

Table 3: Common Methods for Azide Reduction

| Method | Reagents | Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727), Room Temperature | 2-Aminoquinazoline (B112073) | researchgate.net |

| Staudinger Reaction | 1. PPh₃2. H₂O | THF, Room Temperature | 2-Aminoquinazoline | General Method |

| Sodium Borohydride | NaBH₄, CoCl₂·6H₂O | Methanol, Room Temperature | 2-Aminoquinazoline | General Method |

Derivatization Strategies for Structural Modification and Diversification

The structure of this compound is ideally suited for creating diverse chemical libraries. The two primary functional groups—the C2-azido and the C4-N-benzylamino moieties—serve as orthogonal handles for a variety of chemical modifications.

The most significant derivatization strategy for the 2-azido group is its participation in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. chim.itnih.gov This strategy introduces a wide range of substituents at the C2 position, depending on the structure of the alkyne used.

Further diversification stems from the transformations of the functional groups themselves:

Azide to Amine: As detailed in section 3.3.3, reduction of the azide to a primary amine creates N⁴-benzylquinazoline-2,4-diamine. This new 2-amino group can then be acylated, alkylated, or reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively. acs.org

N-Benzylamino Modification: As discussed in section 3.3.2, the secondary amine at C4 can be acylated or alkylated to introduce further diversity at that position.

These strategies allow for the systematic and modular construction of 2,4-disubstituted quinazoline libraries, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents. organic-chemistry.orgekb.eg

Table 4: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Resulting Moiety | Purpose | Reference |

| 2-Azido | 1,3-Dipolar Cycloaddition | 2-(1,2,3-Triazol-1-yl) | Introduce diverse substituents via click chemistry | chim.it, researchgate.net |

| 2-Azido | Reduction | 2-Amino | Create a new site for functionalization (acylation, etc.) | researchgate.net, acs.org |

| 4-N-Benzylamino | Acylation | 4-(N-Acyl-N-benzylamino) | Modify electronic/steric properties | byjus.com |

| 4-N-Benzylamino | Alkylation | 4-(N-Alkyl-N-benzylamino) | Introduce new alkyl groups | byjus.com |

Spectroscopic and Structural Characterization of 2 Azido N Benzylquinazolin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-azido-N-benzylquinazolin-4-amine is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring, the benzyl (B1604629) group, and the amine linker. Based on data from analogous compounds such as N-benzyl-4-methylquinazolin-2-amine, the chemical shifts can be anticipated. mdpi.com

Quinazoline Protons: The four protons on the quinazoline core would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets) would depend on their position and relationship to the electron-withdrawing and donating groups.

Benzyl Protons: The five protons of the phenyl ring of the benzyl group would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. mdpi.com The two benzylic protons (CH₂) would appear as a characteristic doublet around δ 4.8 ppm, coupled to the adjacent N-H proton. mdpi.com

Amine Proton: The amine proton (NH) is expected to appear as a broad singlet or a triplet (due to coupling with the benzylic CH₂), with its chemical shift being variable depending on solvent and concentration. In similar structures, this signal has been observed as a broad singlet around δ 5.5 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Structures

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinazoline Ar-H | 7.0 - 8.0 | m |

| Benzyl Ar-H | 7.2 - 7.5 | m |

| NH | ~5.5 | br s or t |

This data is predictive and based on analogous compounds reported in the literature. mdpi.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the quinazoline ring, the benzyl group, and the benzylic carbon.

Quinazoline Carbons: The carbon atoms of the quinazoline ring would appear in the range of δ 115 to 160 ppm. The carbon atom C2, being directly attached to the electronegative azido (B1232118) group, would likely be found in the more deshielded region of this range. Similarly, C4, attached to the amine, would also be significantly shifted.

Benzyl Carbons: The aromatic carbons of the benzyl group would resonate between δ 127 and 140 ppm. mdpi.com The benzylic carbon (CH₂) is expected around δ 45 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinazoline C=N, C-N | 150 - 160 |

| Quinazoline Ar-C | 115 - 135 |

| Benzyl Ar-C | 127 - 140 |

This data is predictive and based on analogous compounds reported in the literature. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is essential for identifying the key functional groups within a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound would be the azide (B81097) (N₃) group.

Azide Stretch: Organic azides exhibit a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak is typically located in a relatively clear region of the spectrum, between 2100 and 2160 cm⁻¹. nih.govresearchgate.net Its high intensity makes it an excellent diagnostic tool. rsc.org

N-H Stretch: A moderate absorption band for the N-H stretch of the secondary amine is expected around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ group would be found just below 3000 cm⁻¹.

C=N and C=C Stretches: The quinazoline ring would give rise to several bands in the 1500-1650 cm⁻¹ region due to C=N and C=C bond stretching.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amine) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | 2850 - 2960 | Medium-Weak |

| N₃ (azide) | 2100 - 2160 | Strong, Sharp |

This data is predictive and based on characteristic frequencies for these functional groups. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The spectrum of this compound would be dominated by the electronic transitions within the extended π-system of the quinazoline ring. Expected absorptions would include π→π* and n→π* transitions, characteristic of nitrogen-containing aromatic heterocycles. eurjchem.commdpi.com The precise absorption maxima (λ_max) would be influenced by the substitution pattern, including the azido and benzylamine (B48309) groups, which can act as auxochromes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition (C₁₅H₁₂N₆). The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 277.1202. Fragmentation analysis would likely show characteristic losses:

A neutral loss of 28 Da, corresponding to the elimination of a nitrogen molecule (N₂) from the azide group.

Cleavage of the benzyl group (C₇H₇, 91 Da) or the benzylamine fragment.

Fragmentation of the quinazoline ring system under high energy conditions.

For example, the related compound N-benzyl-4-phenylquinazolin-2-amine (C₂₁H₁₈N₃) shows an [M+H]⁺ peak at m/z 312.1499, which is consistent with its calculated mass of 312.1501. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsional angles. It would reveal the planarity of the quinazoline system and the conformation of the benzylamine substituent relative to the ring.

For instance, the crystal structure of the analogous compound N-benzyl-4-methylquinazolin-2-amine (3aa) has been determined, confirming the connectivity and geometry of the N-benzylquinazolin-amine core. mdpi.comresearchgate.net Such an analysis for the 2-azido derivative would definitively establish the geometry of the C2-N₃ bond.

Computational Studies and Theoretical Investigations of 2 Azido N Benzylquinazolin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For 2-azido-N-benzylquinazolin-4-amine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

DFT studies on similar quinazoline (B50416) derivatives have shown that the distribution of electron density is significantly influenced by the nature and position of substituents. frontiersin.org In the case of this compound, the azido (B1232118) group is expected to act as an electron-withdrawing group, while the benzylamino group can act as an electron-donating group. This interplay of electronic effects would shape the molecule's electrostatic potential and its propensity for intermolecular interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For quinazoline derivatives, DFT calculations have been employed to determine these parameters and correlate them with observed biological activities. frontiersin.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples of what DFT calculations would yield for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound, with its rotatable bonds in the benzylamino substituent, MD simulations are invaluable for exploring the accessible conformational space.

MD simulations on related quinazoline derivatives have been used to understand how these molecules adapt their shape to fit into the binding sites of biological targets. semanticscholar.org The simulations can reveal the preferred orientations of the benzyl (B1604629) group relative to the quinazoline core and the dynamics of the azido group. Such studies often involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. mdpi.com

The trajectory from an MD simulation can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a receptor, as the binding affinity can be highly dependent on the ligand's conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com While a QSAR model cannot be built for a single compound, this compound can be understood within the context of QSAR models developed for broader classes of quinazoline derivatives.

Numerous QSAR studies have been performed on quinazolines to identify the key structural features that govern their activity as, for example, anticancer or antimicrobial agents. acs.orgjapsonline.comnih.gov These models often use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical equation that can predict the activity of new, untested compounds.

For instance, a 2D-QSAR study on quinazoline derivatives as inhibitors of human lung cancer led to models with strong predictive capabilities. acs.org Another study focused on 3D-QSAR to understand the requirements for quinazoline derivatives to inhibit the epidermal growth factor receptor (EGFR). frontiersin.org These models provide valuable insights into how modifications to the quinazoline scaffold, such as the introduction of the azido and benzylamino groups, might influence biological activity.

Table 2: Common Descriptors in QSAR Models for Quinazoline Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |

| Steric | Molecular weight, van der Waals volume | Influences ligand-receptor fit |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Describes molecular shape and branching |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. For this compound, docking studies can be performed against various biological targets to predict its potential binding modes and affinities.

Prediction of Binding Modes and Affinities with Receptor Active Sites

Docking simulations of quinazoline derivatives into the active sites of various enzymes, such as EGFR kinase and DNA gyrase, have been extensively reported. nih.govlums.ac.ir These studies reveal how the quinazoline core and its substituents interact with the amino acid residues of the binding pocket. The docking score, an estimation of the binding free energy, is used to rank different compounds and predict their relative binding affinities.

For this compound, docking simulations would likely show the quinazoline ring system forming key interactions, such as hydrogen bonds and pi-stacking, with the receptor. The benzyl group would likely explore hydrophobic pockets within the active site, while the azido group could participate in specific polar interactions.

Elucidation of Key Amino Acid Interactions

A crucial outcome of molecular docking is the identification of specific amino acid residues that are critical for binding. For instance, in the context of EGFR inhibition, the N1 atom of the quinazoline ring often forms a hydrogen bond with a backbone nitrogen of a key methionine residue in the hinge region of the kinase domain. semanticscholar.org

Docking studies of this compound would aim to identify similar key interactions. The amino group at the 4-position could act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring could act as acceptors. The benzyl group's aromatic ring could engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine in the active site.

Table 3: Predicted Key Amino Acid Interactions for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | 4-Amino group (donor) | Aspartate, Glutamate |

| Hydrogen Bond | Quinazoline N1/N3 (acceptor) | Methionine, Threonine |

| Pi-Pi Stacking | Benzyl ring | Phenylalanine, Tyrosine, Histidine |

| Hydrophobic Interaction | Benzyl group | Leucine, Valine, Isoleucine |

Biological Activity Studies: in Vitro Mechanistic Insights of 2 Azido N Benzylquinazolin 4 Amine

In Vitro Enzyme Inhibition Studies

Evaluation of Specific Enzyme Target Modulation (e.g., Kinases, Reductases)

No studies were found that investigated the inhibitory effects of 2-azido-N-benzylquinazolin-4-amine on any specific enzymes, including kinases or reductases.

Structure-Activity Relationships Governing Enzyme Inhibition

There is no available information on the structure-activity relationships of this compound and its analogs concerning enzyme inhibition.

In Vitro Cellular Pathway Modulation

Analysis of Cell Cycle Progression Effects

No research has been published detailing the analysis of how this compound may affect cell cycle progression in any cellular models.

Induction of Apoptosis in Cellular Models

There are no reports on the ability of this compound to induce apoptosis in in vitro cellular systems.

Mechanistic Investigations in Cell-Free Systems

No data from mechanistic investigations of this compound in cell-free systems have been reported in the scientific literature.

Identification of Molecular Targets through Chemical Probes

There is no available research that identifies the molecular targets of this compound using chemical probes. The azido (B1232118) group on the molecule could potentially serve as a photoactivatable crosslinking agent, a common feature in affinity-based probes used for target identification. rsc.org This type of probe allows for covalent bonding to target proteins upon UV irradiation, enabling their subsequent identification. nih.govrsc.org However, no studies have been published that apply this methodology to this compound.

Elucidation of Biochemical Pathways Affected by the Compound

Due to the lack of identified molecular targets, there is no information available on the specific biochemical pathways that may be affected by this compound.

Antimicrobial Activity: In Vitro Mechanisms

There are no specific studies on the antimicrobial activity of this compound. While many quinazoline (B50416) derivatives have been synthesized and tested for their antimicrobial properties, data for this particular compound is absent from the scientific literature. researchgate.netnih.gov

Investigation of Bacterial Growth Inhibition Mechanisms (e.g., Glycerol-Dependent Pathways)

No investigations into the bacterial growth inhibition mechanisms of this compound have been published. Research into glycerol-dependent pathways has shown that glycerol (B35011) can inhibit the growth of certain bacteria at high concentrations and that its metabolism, particularly the formation of glycerol-3-phosphate (G3P), is a key factor. menoufia-med-j.commenoufia-med-j.comnih.gov However, there is no evidence linking the activity of this compound to these or any other bacterial pathways.

Fungal Growth Inhibition and Related Mechanisms

There is no published research detailing any fungal growth inhibition by this compound. Numerous quinazoline derivatives have shown promise as antifungal agents, with some acting by disrupting fungal cell membranes or inhibiting crucial enzymes. researchgate.netgoogle.comgoogle.com However, the efficacy and mechanism of action for this compound in this regard remain uninvestigated.

Q & A

Q. What are the common synthetic routes for preparing 2-azido-N-benzylquinazolin-4-amine, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step routes starting from a quinazoline core. A common approach includes: (i) Formation of the quinazoline scaffold via condensation of anthranilic acid derivatives with formamide or urea under reflux conditions. (ii) Chlorination at the 2-position using POCl₃ or PCl₅. (iii) Azide substitution via nucleophilic displacement of the chloride with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. (iv) N-Benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃). Critical conditions include strict temperature control during azide substitution to avoid side reactions and inert atmosphere use to prevent azide decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is recommended for biological assays.

- Structural Confirmation : Use and NMR to verify substituent positions and azide integration. HRMS (ESI or EI) confirms molecular weight.

- Stability : Monitor azide group stability under storage conditions (recommended: anhydrous, dark, −20°C) using FT-IR to track N₃ peak (∼2100 cm⁻¹) over time .

Advanced Research Questions

Q. How can conflicting bioactivity data for quinazoline derivatives, such as this compound, be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges) or substituent effects. Strategies include: (i) Conduct orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement. (ii) Compare substituent effects: The azido group’s electron-withdrawing nature may alter binding kinetics compared to chloro or methoxy analogs. (iii) Validate results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding measurements .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer : (i) Azide Substitution : Use excess NaN₃ (1.5–2 eq) in DMF at 70°C for 12–16 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). (ii) Purification : Employ flash chromatography (silica gel, gradient elution) to separate azide products from unreacted intermediates. (iii) Side Reaction Mitigation : Avoid prolonged heating to prevent azide cyclization; add catalytic tetrabutylammonium iodide (TBAI) to enhance reactivity .

Q. How does the azido group influence the compound’s interactions with biological targets like kinases or receptors?

- Methodological Answer : The azido group: (i) Acts as a bioisostere for nitro or carbonyl groups, potentially enhancing selectivity for ATP-binding pockets in kinases. (ii) Enables "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) for target identification via proteomic profiling. (iii) Modulates solubility and membrane permeability due to its polar yet non-ionic nature. Comparative molecular field analysis (CoMFA) can map steric/electronic contributions .

Q. What computational methods predict the binding modes of this compound with enzymes like VEGFR-2 or EGFR?

- Methodological Answer : (i) Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate ligand-enzyme interactions. Prioritize docking poses with azide proximity to catalytic lysine residues. (ii) Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-enzyme complex. (iii) QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate electronic effects of the azido group on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.